(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid
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Overview
Description
(2S)-2-({2-azabicyclo[221]heptane-2-carbonyl}amino)propanoic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare compounds containing the 2-azabicyclo[2.2.1]heptane structure involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents such as hydrogen gas and palladium catalysts, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and configuration.
tert-Butyl carbamate: Although not structurally similar, it shares some chemical reactivity and applications in organic synthesis.
Uniqueness
(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(2-azabicyclo[2.2.1]heptane-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6(9(13)14)11-10(15)12-5-7-2-3-8(12)4-7/h6-8H,2-5H2,1H3,(H,11,15)(H,13,14)/t6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNPZBDWDWRABQ-KKMMWDRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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